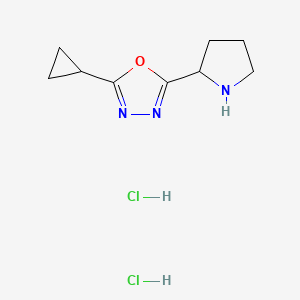![molecular formula C18H22Cl2N2 B1486036 2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride CAS No. 2205384-59-2](/img/structure/B1486036.png)
2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Descripción general
Descripción
2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride (BHPD) is a synthetic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and for its potential for use in laboratory experiments.
Aplicaciones Científicas De Investigación
2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride has been studied for its potential to be used in laboratory experiments. It has been used to study the effects of various drugs on the body, including the effects of anesthetics and analgesics. It has also been used to investigate the effects of hormones on the body, and to study the effects of various chemicals on the brain. Additionally, this compound has been used to study the effects of certain drugs on the cardiovascular system.
Mecanismo De Acción
2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride acts as a competitive antagonist of the serotonin 5-HT2A receptor. It binds to this receptor and blocks the binding of serotonin, thus preventing its action. This can lead to a decrease in the activity of serotonin in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce pain sensitivity, reduce anxiety, and reduce the activity of the hypothalamic-pituitary-adrenal axis. Additionally, it has been found to reduce the activity of the sympathetic nervous system and reduce the production of cortisol. It has also been found to reduce the activity of the hypothalamic-pituitary-gonadal axis and reduce the production of testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride in laboratory experiments has several advantages. It is relatively inexpensive to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and has a low potential for side effects. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in acidic conditions. Additionally, its effects can be difficult to measure accurately.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride in scientific research. It could be used to study the effects of various drugs on the body, including the effects of anesthetics and analgesics. Additionally, it could be used to investigate the effects of hormones on the body, and to study the effects of various chemicals on the brain. It could also be used to study the effects of certain drugs on the cardiovascular system. Furthermore, it could be used to study the effects of various drugs on the immune system, and to study the effects of various drugs on mood and behavior. Finally, it could be used to study the effects of various drugs on the development and progression of various diseases.
Propiedades
IUPAC Name |
2-benzyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.2ClH/c1-2-6-14(7-3-1)12-20-11-10-18-16(13-20)15-8-4-5-9-17(15)19-18;;/h1-9,16,18-19H,10-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJNVDNHUDYCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1NC3=CC=CC=C23)CC4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1485953.png)
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1485954.png)
![2,6-Diazabicyclo[3.2.2]nonan-3-one hydrochloride](/img/structure/B1485955.png)
![2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol trihydrochloride](/img/structure/B1485959.png)
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride](/img/structure/B1485960.png)
![6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B1485964.png)
![2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanamine hydrochloride](/img/structure/B1485965.png)

![3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1485970.png)

![3-[(4-Methyl-1-piperazinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1485972.png)
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1485973.png)

